molecular formula C21H18N4O2 B5202583 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B5202583
M. Wt: 358.4 g/mol
InChI Key: BNGMOZSELTWXCI-UHFFFAOYSA-N
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Description

6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and an isoquinoline moiety, making it a versatile scaffold for drug development and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step procedures that include the formation of the isoquinoline core, followed by the introduction of the piperazine and pyridine rings. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the pyridine ring through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

Uniqueness

6-Piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione stands out due to its unique combination of structural features, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

6-piperazin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20-15-5-3-4-14-17(24-12-10-22-11-13-24)8-7-16(19(14)15)21(27)25(20)18-6-1-2-9-23-18/h1-9,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGMOZSELTWXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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